3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide

Catalog No.
S14145648
CAS No.
M.F
C17H18N2O3
M. Wt
298.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N...

Product Name

3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide

IUPAC Name

3-[(4-ethoxy-2-hydroxyphenyl)methylideneamino]-N-methylbenzamide

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

InChI

InChI=1S/C17H18N2O3/c1-3-22-15-8-7-13(16(20)10-15)11-19-14-6-4-5-12(9-14)17(21)18-2/h4-11,20H,3H2,1-2H3,(H,18,21)

InChI Key

RFNLYCKHHRAELY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C=NC2=CC=CC(=C2)C(=O)NC)O

The compound 3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide is a complex organic molecule characterized by its unique structural features, which include an ethoxy group, a hydroxy group, and a benzamide moiety. The molecular formula for this compound is C21H22N4O4C_{21}H_{22}N_{4}O_{4} with a molecular weight of approximately 394.4 g/mol. Its IUPAC name indicates the presence of a methylidene link between the amino group and the phenyl ring, which contributes to its reactivity and potential biological activity.

Typical of amides and phenolic compounds:

  • Condensation Reactions: The compound can participate in condensation reactions, forming larger molecules when reacted with aldehydes or ketones.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.
  • Reduction: The compound can be reduced to form amines or alcohols depending on the reagents used.
  • Oxidation: Oxidative conditions may lead to the formation of carbonyl derivatives.

Research indicates that compounds similar to 3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide exhibit various biological activities, including:

  • Antimicrobial Properties: The presence of hydroxyl and ethoxy groups can enhance solubility and bioactivity against microbial strains.
  • Anticancer Activity: Some derivatives have shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, making it a candidate for further therapeutic exploration.

The synthesis of 3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide typically involves several steps:

  • Formation of the Benzaldehyde Derivative: Starting from 4-ethoxy-2-hydroxybenzaldehyde, which can be synthesized via standard methods of aldehyde preparation.
  • Condensation Reaction: The benzaldehyde is reacted with N-methylbenzamide in the presence of a suitable catalyst (e.g., acid or base) to form the desired product through a condensation reaction.
  • Purification: The crude product is purified using recrystallization or chromatography techniques to isolate high-purity material.

This compound has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting specific diseases, particularly in oncology and infectious diseases.
  • Material Science: Utilized in the synthesis of polymers or materials with specific chemical properties due to its functional groups.
  • Research Tool: As a biochemical probe for studying enzyme interactions or receptor binding.

Studies on interaction mechanisms suggest that this compound may interact with biological macromolecules through:

  • Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with target proteins or nucleic acids, influencing their activity.
  • π-π Interactions: The aromatic rings in the structure may participate in π-π stacking interactions, stabilizing binding with aromatic residues in proteins.
  • Enzyme Inhibition: Potential inhibition of specific enzymes involved in metabolic pathways could be explored further.

Several compounds share structural similarities with 3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide. Here are some examples:

Compound NameStructural FeaturesUnique Characteristics
1. N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazidePyrazole ring, ethoxy and hydroxy groupsExhibits distinct reactivity due to the pyrazole moiety.
2. 2-{6-[E-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl} sulfanyl-N-phenylacetamideBenzothiazole ring, dibromo substituentsPotential antimicrobial and anticancer properties due to unique functional groups.
3. N-butan-2-yl-4-[4-oxo-3-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamideDimethylamino group, methoxy substituentsDifferent pharmacological profiles due to variations in substituents .

The uniqueness of 3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds. Its potential as a therapeutic agent warrants further investigation into its mechanisms of action and efficacy in various biological contexts.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

298.13174244 g/mol

Monoisotopic Mass

298.13174244 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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